molecular formula C24H16ClF3N2OS B2719752 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338957-28-1

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2719752
CAS No.: 338957-28-1
M. Wt: 472.91
InChI Key: KRNSJBPAEAUNDJ-UHFFFAOYSA-N
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Description

The compound 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a 2-chlorophenyl group at position 2, a phenyl group at position 4, and an acetamide side chain linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular architecture combines electron-withdrawing substituents (chloro and trifluoromethyl groups) with aromatic and heterocyclic systems, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2OS/c25-19-12-5-4-11-18(19)23-30-22(15-7-2-1-3-8-15)20(32-23)14-21(31)29-17-10-6-9-16(13-17)24(26,27)28/h1-13H,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSJBPAEAUNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, a compound featuring a thiazole moiety, has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H16ClF3N2OS
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 338957-28-1

The biological activity of thiazole derivatives often involves modulation of various molecular targets. For instance, compounds containing thiazole rings have been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against specific targets such as cyclooxygenase (COX) enzymes and various protein kinases.

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell growth through multiple mechanisms:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines. For example, studies have shown that related thiazole compounds have IC50 values ranging from 1.61 to 1.98 µg/mL against tumor cells, suggesting potent anticancer properties .
  • Apoptosis Induction : Thiazole derivatives have been found to trigger apoptosis in cancer cells by activating intrinsic pathways involving Bcl-2 family proteins .

Anti-inflammatory Properties

Thiazole compounds are also being explored for their anti-inflammatory effects. The structural modifications including the trifluoromethyl group have been linked to enhanced inhibition of COX enzymes, which play a crucial role in inflammation pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is influenced by its structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce activity.
  • Chlorophenyl Group : The presence of chlorine is critical for maintaining high levels of biological activity.
  • Trifluoromethyl Group : Increases potency and selectivity towards specific biological targets .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated various thiazole derivatives for their anticancer properties using MTT assays. Compounds similar to the target compound showed promising results against human glioblastoma and melanoma cell lines, with some analogues exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicated that certain thiazole derivatives interact with target proteins primarily through hydrophobic contacts, suggesting a favorable binding profile that could be exploited for drug development .
  • Clinical Potential : Given the promising preclinical results, further investigation into the pharmacokinetics and toxicity profiles of these compounds is warranted. The trifluoromethyl group is particularly noted for enhancing drug-like properties in several FDA-approved drugs .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including the target compound. Research indicates that similar compounds exhibit significant inhibitory effects on viral replication mechanisms. For instance, thiazole derivatives have been shown to inhibit the NS5B RNA polymerase of Hepatitis C Virus (HCV), demonstrating IC50 values in the low micromolar range . The structural features of thiazoles contribute to their efficacy as antiviral agents.

Anticonvulsant Properties

The compound's structural analogs have been evaluated for anticonvulsant activity. A study reported that modifications in the phenyl and thiazole rings can enhance anticonvulsant effects in animal models of epilepsy. The presence of substituents like trifluoromethyl groups was associated with increased potency against seizures, suggesting that similar modifications could be explored for our compound .

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Synthesis Approaches

The synthesis of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of phenyl and chlorophenyl substituents via electrophilic aromatic substitution.
  • Final acetamide formation through acylation reactions.

Case Studies and Research Findings

StudyFocusKey Findings
Kamiński et al., 2015Anticonvulsant activityCompounds with similar structures showed significant protection in MES seizure models, indicating potential for new AEDs (anticonvulsants) .
MDPI Study, 2024Antiviral agentsThiazole derivatives exhibited over 95% inhibition of HCV NS5B RNA polymerase with low cytotoxicity .
PubChem DataStructural analysisDetailed molecular properties and potential therapeutic implications based on structure-activity relationships .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Trifluoromethylphenyl Acetamides

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, ): This analog replaces the 1,3-thiazole with a benzothiazole ring and retains the 3-(trifluoromethyl)phenyl group. The benzothiazole system may enhance π-π stacking interactions in biological targets but could reduce metabolic stability compared to the thiazole core in the target compound.
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide (): This compound shares the trifluoromethylphenyl acetamide backbone but introduces a hydrazono group and a cycloheptylidene moiety.

Chlorophenyl and Fluorophenyl Derivatives

  • 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole () :
    This thiazole derivative substitutes the 2-chlorophenyl group with a 4-chlorophenyl and adds a dihydropyrazole ring. The fluorophenyl group enhances electronegativity, which could improve binding affinity in hydrophobic pockets. Crystallographic data (R factor = 0.053) confirm its well-defined geometry, a critical factor in structure-activity relationships .
  • 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () :
    Replacing the thiazole with a thiadiazole introduces additional nitrogen atoms, altering electronic properties. The furylmethyl group may improve solubility but reduce metabolic stability due to oxidation susceptibility .
Pharmacological Activity Comparisons
  • Anti-Exudative Activity (): A series of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests that the acetamide scaffold, when combined with heterocycles like triazoles, can exhibit potent anti-inflammatory activity. The target compound’s thiazole core and trifluoromethyl group may similarly enhance efficacy .
  • Thymidylate Synthase Inhibition () :
    Hydrazinylidene-containing acetamides complexed with thymidylate synthase highlight the role of hydrogen-bonding groups (e.g., hydroxybenzylidene) in enzyme inhibition. The absence of such groups in the target compound may shift its mechanism toward hydrophobic or steric interactions .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Pharmacological Note Reference
Target Compound 1,3-Thiazole 2-(2-Chlorophenyl), 3-(trifluoromethyl) N/A (structural analog predictions)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole Dual trifluoromethyl groups Low synthetic yield (19%)
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole 1,3-Thiazole 4-Chlorophenyl, 4-fluorophenyl High crystallinity (R = 0.053)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl, sulfanyl Anti-exudative activity

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